(2R,6S)-2,6-diaminoheptanedioic acid

Catalog No.
S584447
CAS No.
922-54-3
M.F
C7H14N2O4
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,6S)-2,6-diaminoheptanedioic acid

CAS Number

922-54-3

Product Name

(2R,6S)-2,6-diaminoheptanedioic acid

IUPAC Name

(2R,6S)-2,6-diaminoheptanedioic acid

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+

InChI Key

GMKMEZVLHJARHF-SYDPRGILSA-N

SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N

Synonyms

(2R,6S)-2,6-diaminoheptanedioicacid;922-54-3;meso-2,6-Diaminopimelicacid;meso-diaminoheptanedioate;CHEBI:16488;(R*,S*)-2,6-Diaminoheptanedioicacid;meso-A2pm;DIAMINOPIMELICACID;Heptanedioicacid,2,6-diamino-,(R*,S*)-;meso-diaminoheptanedioicacid;6-CARBOXYLYSINE;meso-2,6-diaminoheptanedioate;meso-diaminopimelate;(6R,2s)-diaminopimelicacid;C7H14N2O4;meso-1-alpha,epsilon-diaminopimelate;meso-DAP;meso-diaminopimelicacid;meso-diaminopimeilicacid;AC1Q5QLM;6CL;AC1L40SH;SCHEMBL29291;CHEMBL415306;GTPL5021

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N

Isomeric SMILES

C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N

(2R,6S)-2,6-diaminoheptanedioic acid, also known as meso-2,6-diaminopimelic acid ( meso-DAP), is a naturally occurring dicarboxylic amino acid found in bacterial cell walls. It plays a crucial role in the structure and integrity of peptidoglycan, a key component of the bacterial cell wall. PubChem, National Institutes of Health: )

Bacterial Taxonomy and Identification:

The presence of meso-DAP in a bacterial cell wall is a distinguishing characteristic of certain bacterial groups. By detecting meso-DAP, researchers can differentiate between gram-positive and gram-negative bacteria. Journal of Chromatography B, Elsevier: This ability aids in the identification and classification of bacteria, which is vital for various applications, including clinical microbiology, food science, and environmental monitoring.

Antibacterial Drug Discovery:

Meso-DAP plays an essential role in the structural stability of bacterial cell walls. Enzymes involved in meso-DAP metabolism are potential targets for the development of novel antibiotics. Research efforts are underway to explore the inhibition of these enzymes as a strategy to weaken bacterial cell walls and combat antibiotic resistance. International Journal of Medical Microbiology, National Institutes of Health: )

Gut Microbiome Research:

Meso-DAP is a biomarker for the presence of certain gut bacteria. By analyzing the levels of meso-DAP in fecal samples, researchers can gain insights into the composition and diversity of gut microbiota. This information is valuable for understanding the link between gut bacteria and human health and disease. FEMS Microbiology Reviews, Oxford University Press:

Biomarker for Kidney Function:

Meso-DAP is excreted in urine and can be elevated in individuals with impaired kidney function. Kidney International, Elsevier: Therefore, measuring urinary meso-DAP levels has potential as a non-invasive biomarker for the diagnosis and monitoring of kidney diseases.

Paleontological Research:

Meso-DAP has been identified in fossilized remains, offering valuable information about the presence of bacteria in ancient environments. Geochimica et Cosmochimica Acta, Elsevier: This knowledge can shed light on past ecosystems and the evolution of microbial life.

(2R,6S)-2,6-diaminoheptanedioic acid is a chiral compound characterized by two amino groups and two carboxylic acid groups, making it a diaminodicarboxylic acid. Its molecular formula is C7H14N2O4, and it plays a significant role in various biochemical processes. The compound's stereochemistry, denoted by its (2R,6S) configuration, indicates that it has specific spatial arrangements of its atoms that influence its biological activity and reactivity.

The chemical reactivity of (2R,6S)-2,6-diaminoheptanedioic acid can be categorized into several types of reactions:

  • Amine Reactions: The amino groups can participate in nucleophilic substitution reactions, forming amides or participating in coupling reactions.
  • Carboxylic Acid Reactions: The carboxylic acid groups can undergo esterification, amidation, or decarboxylation reactions.
  • Redox Reactions: The compound may also engage in oxidation-reduction reactions, particularly involving its amino groups.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance the reaction rates and specificity

(2R,6S)-2,6-diaminoheptanedioic acid exhibits various biological activities. It is known to be involved in metabolic pathways and can serve as a precursor for the synthesis of important biomolecules. Its structural characteristics allow it to interact with enzymes and receptors within biological systems. The compound has been predicted to possess potential therapeutic properties based on structure-activity relationship models .

Several methods have been developed for synthesizing (2R,6S)-2,6-diaminoheptanedioic acid:

  • Chemical Synthesis: Traditional synthetic routes involve the stepwise construction of the carbon backbone followed by functional group modifications. This may include the use of protecting groups for selective functionalization.
  • Biological Synthesis: Enzymatic methods utilize specific enzymes to catalyze the formation of this compound from simpler precursors. These methods are often more environmentally friendly and can provide high stereoselectivity.

Recent advances in synthetic biology may also enable the use of engineered microorganisms to produce this compound through fermentation processes.

(2R,6S)-2,6-diaminoheptanedioic acid has a range of applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as an intermediate in the synthesis of pharmaceutical compounds.
  • Nutraceuticals: It could be explored for its potential health benefits in dietary supplements.
  • Biotechnology: The compound can be used in various biotechnological applications involving enzyme catalysis and metabolic engineering.

Interaction studies involving (2R,6S)-2,6-diaminoheptanedioic acid typically focus on its binding affinity with various biological targets such as enzymes and receptors. Computer-aided drug design techniques are often employed to predict these interactions based on the compound's structural features. The results from such studies provide insights into its potential therapeutic uses and side effects .

Several compounds share structural similarities with (2R,6S)-2,6-diaminoheptanedioic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
L-LysineAmino acid with one amino group and one carboxylic acidEssential amino acid involved in protein synthesis
L-ArginineContains two amino groups and one carboxylic acidPrecursor for nitric oxide synthesis
L-Aspartic AcidAmino acid with one amino group and two carboxylic acidsInvolved in neurotransmission
3-Aminopropanoic AcidSimple amino acid with one amino groupActs as a neurotransmitter

(2R,6S)-2,6-diaminoheptanedioic acid is unique due to its specific stereochemistry and dual functionality as both an amino and dicarboxylic acid. This configuration allows for distinct interactions within biological systems compared to the other compounds listed.

Physical Description

Powder; [Alfa Aesar MSDS]

XLogP3

-5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

190.09535693 g/mol

Monoisotopic Mass

190.09535693 g/mol

Heavy Atom Count

13

UNII

V5KRL7N7GD

Wikipedia

Diaminopimelic_acid

Dates

Modify: 2023-08-15

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